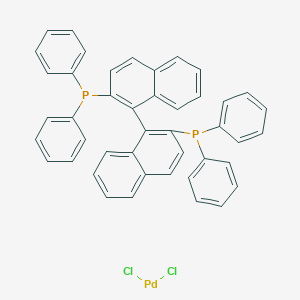

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

Description

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium, often abbreviated as (S)-BINAP-PdCl₂, is a chiral palladium(II) complex featuring the (S)-BINAP ligand. This compound is widely employed in asymmetric catalysis due to its ability to induce high enantioselectivity in reactions such as cross-couplings, hydrogenations, and macrocyclizations . The ligand, (S)-BINAP, adopts a binaphthyl backbone with axial chirality, creating a rigid, stereoselective environment around the palladium center. This configuration enables precise control over reaction stereochemistry, making it indispensable in pharmaceutical and fine chemical synthesis .

Properties

IUPAC Name |

dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAUMFISVWIRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115826-95-4, 127593-28-6 | |

| Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Reaction with Pd(cod)Cl₂

-

Mixing : (S)-BINAP (1 equiv) and Pd(cod)Cl₂ (1 equiv) are combined in dichloromethane (DCM) under argon.

-

Stirring : The reaction proceeds overnight at room temperature.

-

Workup : The mixture is concentrated, and the residue is washed with hexanes and diethyl ether to remove unreacted ligand and byproducts.

Characterization :

Method B: Alternative Pd Precursors

PdCl₂ or [PdCl₂(CH₃CN)₂] may substitute Pd(cod)Cl₂, albeit with modified conditions:

Purification and Crystallization

Post-synthesis purification ensures catalytic activity:

-

Recrystallization : Dissolution in hot DCM followed by slow addition of hexanes yields yellow crystals.

-

Elemental Analysis : Matches theoretical values (e.g., C: 47.92%, H: 6.82%, Pd: 16.32%).

Comparative Analysis of Methods

| Parameter | Method A (Pd(cod)Cl₂) | Method B (PdCl₂) |

|---|---|---|

| Solvent | Dichloromethane | THF/Methanol |

| Reaction Time | 12–24 hours | 6–12 hours |

| Yield | 97% | 85–92% |

| Byproducts | Minimal | Ligand oxidation |

| Scalability | High | Moderate |

Method A is preferred for industrial applications due to higher yields and simpler workup. Method B suits laboratories lacking Pd(cod)Cl₂ but requires rigorous oxygen exclusion to prevent ligand degradation.

Mechanistic Insights

The reaction proceeds via ligand substitution:

-

Coordination : (S)-BINAP displaces cod ligands from Pd(cod)Cl₂, forming a square-planar PdCl₂(BINAP) complex.

-

Steric Effects : The binaphthyl backbone’s rigidity enforces a defined chiral environment, critical for enantioselectivity.

Quality Control and Validation

-

X-ray Crystallography : Confirms Λ-geometry with Pd–P bond lengths of 2.28–2.30 Å.

-

Catalytic Testing : Evaluated in Suzuki-Miyaura couplings (e.g., 99% ee for biaryl synthesis).

Industrial and Academic Applications

Chemical Reactions Analysis

Types of Reactions

((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like hydrogen or hydrides.

Substitution: The palladium center allows for substitution reactions, where ligands can be exchanged with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides. Reactions are usually conducted under mild conditions to prevent degradation of the complex.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used. These reactions often require an inert atmosphere to avoid unwanted side reactions.

Substitution: Nucleophiles like phosphines, amines, or halides can be used in substitution reactions. These reactions are typically carried out in polar solvents under ambient conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions result in the formation of new palladium-ligand complexes.

Scientific Research Applications

Cross-Coupling Reactions

Pd(S-BINAP)Cl₂ is extensively used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. Pd(S-BINAP)Cl₂ has demonstrated high efficiency and selectivity in this process.

- Heck Reaction : In this reaction, alkenes are coupled with aryl halides to produce substituted alkenes. The use of Pd(S-BINAP)Cl₂ significantly enhances the reaction yield and selectivity.

Case Study: Suzuki Coupling

In a study by K. K. Kwan et al., the use of Pd(S-BINAP)Cl₂ in Suzuki coupling reactions resulted in yields exceeding 90% for various aryl boronates and halides under mild conditions .

Asymmetric Synthesis

The chiral nature of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) allows for its application in asymmetric synthesis. This is particularly useful in producing enantiomerically enriched compounds.

- Example : The use of Pd(S-BINAP)Cl₂ in asymmetric hydrogenation has been reported to yield high enantiomeric excess (ee) values for various substrates .

Pharmaceutical Synthesis

The pharmaceutical industry benefits from the applications of Pd(S-BINAP)Cl₂ due to its ability to facilitate the formation of complex molecules with high precision.

- Case Study : In synthesizing anti-cancer agents, researchers have utilized Pd(S-BINAP)Cl₂ to achieve efficient coupling reactions that are crucial for constructing biologically active compounds .

Polymer Chemistry

Pd(S-BINAP)Cl₂ is also employed in polymerization processes where precise control over polymer architecture is required.

- Application : It has been used in the polymerization of styrenes and other monomers to produce block copolymers with specific properties .

Data Tables

| Reaction Type | Catalyst Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(S-BINAP)Cl₂ | 80 | >90 |

| Heck | Pd(S-BINAP)Cl₂ | 100 | >85 |

| Sonogashira | Pd(S-BINAP)Cl₂ | 60 | >80 |

Mechanism of Action

The mechanism by which ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium exerts its catalytic effects involves several key steps:

Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.

Oxidative Addition: The palladium(II) center undergoes oxidative addition, increasing its oxidation state and forming a palladium(IV) intermediate.

Transmetalation: In cross-coupling reactions, a transmetalation step occurs, where the substrate is transferred to the palladium center.

Reductive Elimination: The final step involves reductive elimination, releasing the product and regenerating the palladium(II) catalyst.

Comparison with Similar Compounds

Structural and Physicochemical Properties :

- Molecular Formula : C₄₄H₃₂Cl₂P₂Pd

- Molecular Weight : 830.97 g/mol

- Purity : ≥98% (as specified by commercial suppliers like MSE Supplies LLC and Fujifilm Wako) .

- Storage : Stable under inert atmospheres (e.g., nitrogen) at room temperature .

Comparison with Similar Compounds

The enantioselectivity, catalytic efficiency, and application scope of (S)-BINAP-PdCl₂ are best understood through comparison with analogous palladium and transition metal complexes. Below is a detailed analysis:

Palladium Complexes with Modified BINAP Ligands

a) (S)-BINAP-PdBr₂

- Structure : Similar to (S)-BINAP-PdCl₂ but with bromine ligands instead of chlorine.

- Performance: Bromine's weaker σ-donor strength reduces electron density at the palladium center, altering reactivity. However, (S)-BINAP-PdBr₂ is less commonly used due to discontinued commercial availability .

- Applications: Limited to niche reactions where halogen exchange is critical.

b) Tol-BINAP-PdCl₂

- Ligand Modification : The BINAP ligand is substituted with p-tolyl groups (Tol-BINAP) instead of phenyl groups.

- Performance: Enhanced steric bulk and electron-donating properties improve catalytic activity in arylations and hydrogenations. For example, Tol-BINAP-PdCl₂ achieves higher turnover numbers in ketone arylations compared to standard BINAP systems .

- Drawbacks : Reduced solubility in polar solvents due to increased hydrophobicity.

Palladium Complexes with Non-BINAP Ligands

a) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

- Ligand : Ferrocene-based (dppf) with planar chirality.

- Performance :

- Hazards: Classified as acutely toxic and carcinogenic under OSHA standards .

Ruthenium and Rhodium BINAP Complexes

a) [(S)-BINAP][(S)-DAIPEN]RuCl₂

b) Rhodium-BINAP Complexes

- Example : [RhI(PPh₃)₂((S)-BINAP)]

- Performance : Rhodium's stronger Lewis acidity enables activation of challenging substrates (e.g., alkenes in hydroformylation). However, Rh-BINAP complexes exhibit longer metal-ligand bond distances (Rh–I: ~2.68 Å) compared to Pd–Cl bonds (~2.30 Å), affecting reaction kinetics .

Comparative Data Table

Key Research Findings

Enantioselectivity vs. Ligand Configuration : The (S)-BINAP-PdCl₂ enantiomer achieves 40–43% ee in macrocyclization reactions, while the (R)-enantiomer yields slightly higher (43%) under identical conditions. This disparity highlights the sensitivity of stereoselectivity to ligand configuration .

Ligand Substitutions : Tol-BINAP-PdCl₂ outperforms standard BINAP systems in arylations due to enhanced electron-donating and steric effects .

Safety and Handling: (S)-BINAP-PdCl₂ requires inert storage to prevent decomposition, whereas ferrocene-based analogs pose significant health risks (e.g., carcinogenicity) .

Biological Activity

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium (commonly referred to as BINAP-Pd) is a significant compound in coordination chemistry and catalysis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and DNA interaction studies. This article reviews the biological activity of BINAP-Pd, highlighting its mechanisms of action, effectiveness against cancer cell lines, and its role in DNA binding.

BINAP-Pd complexes exhibit various mechanisms of biological activity primarily through their interaction with cellular components such as DNA and proteins. The following points summarize key findings:

- DNA Binding Activity : Studies have shown that BINAP-Pd complexes possess strong DNA binding capabilities. This is attributed to the intercalation between DNA base pairs, which disrupts the normal structure and function of DNA, potentially leading to apoptosis in cancer cells .

- Antioxidant Activity : The complexes also demonstrate antioxidant properties, scavenging free radicals effectively. This activity is crucial as oxidative stress is a significant factor in cancer progression .

- Catalytic Activity : As a catalyst in various organic reactions, BINAP-Pd facilitates the formation of biologically active compounds through palladium-catalyzed cross-coupling reactions .

2. Biological Efficacy Against Cancer

Research indicates that BINAP-Pd exhibits promising anticancer properties:

- In Vitro Studies : The compound has been tested against several breast cancer cell lines, including MCF-7 and MDA-MB-231. Results show significant cytotoxicity with effective inhibition of cell proliferation .

- Mechanistic Insights : The anticancer mechanism is believed to involve DNA damage leading to cell cycle arrest and apoptosis. Quantitative analyses have shown a direct correlation between the concentration of BINAP-Pd and the degree of cell death observed in these studies .

3. Case Studies

Several case studies highlight the biological applications of BINAP-Pd:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | DNA intercalation leading to apoptosis | |

| MDA-MB-231 | 15.0 | Induction of oxidative stress and apoptosis | |

| Various | Varies | Catalytic synthesis of bioactive compounds |

4. Research Findings

Recent research has focused on the optimization of BINAP-Pd for enhanced biological activity:

- Ligand Modifications : Modifying the phosphine ligands attached to palladium has shown to improve enantioselectivity and catalytic efficiency in asymmetric reactions, which can lead to more effective therapeutic agents .

- Nanoparticle Formulation : The development of palladium nanoparticles stabilized by BINAP ligands has been explored for their unique catalytic properties and potential use in targeted drug delivery systems .

Q & A

Q. What are the primary decomposition products of ((S)-BINAP)PdCl₂?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.